[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate
Overview
Description
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₃NO₁₂ and its molecular weight is 469.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Alpha-D-Galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate, also known as 4-Nitrophenyl α-D-galactopyranoside (PNP-alpha-D-Gal), is primarily targeted towards α-galactosidase , an enzyme that catalyzes the hydrolysis of terminal, non-reducing alpha-D-galactose residues in alpha-D-galactosides .
Mode of Action
The compound acts as a substrate for α-galactosidase . When α-galactosidase interacts with this compound, it cleaves the glycosidic bond, releasing 4-nitrophenol . The amount of released 4-nitrophenol is significantly increased when 4-Nitrophenyl α-D-galactopyranoside is used as a substrate .
Biochemical Pathways
The interaction of this compound with α-galactosidase is part of the broader glycoside hydrolysis process, where enzymes cleave glycosidic bonds in glycosides . The release of 4-nitrophenol can be detected and measured, providing a means to monitor the activity of α-galactosidase .
Result of Action
The primary result of the compound’s action is the production of 4-nitrophenol , a molecule that can be easily detected due to its yellow color . This makes the compound useful in diagnostic applications , particularly in assays designed to measure α-galactosidase activity .
Biochemical Analysis
Biochemical Properties
Alpha-D-Galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate is hydrolyzed by the enzyme alpha-galactosidase . This enzyme is found in many organisms, including the halophilic bacterium Gracilibacillus dipsosauri . The hydrolysis of Alpha-D-Galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate by alpha-galactosidase results in the release of 4-nitrophenol, which can be detected colorimetrically .
Cellular Effects
The cellular effects of Alpha-D-Galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate are primarily related to its role as a substrate for alpha-galactosidase . The hydrolysis of this compound can be used to measure the activity of alpha-galactosidase in cells
Molecular Mechanism
The molecular mechanism of action of Alpha-D-Galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate involves its hydrolysis by the enzyme alpha-galactosidase . This reaction releases 4-nitrophenol, a compound that can be detected colorimetrically . The ability to measure the release of 4-nitrophenol provides a means of quantifying the activity of alpha-galactosidase in a sample .
Metabolic Pathways
Alpha-D-Galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate is involved in the metabolic pathway of alpha-galactosidase
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17+,18+,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUISCKWILNFIL-CXQPBAHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17042-39-6 | |
Record name | alpha-D-Galactopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017042396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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